1H-indol-2-amine
Overview
Description
1H-Indol-2-amine, also known as 2-aminoindole, is a significant heterocyclic compound with the molecular formula C8H8N2. It is a derivative of indole, a structure that consists of a benzene ring fused to a pyrrole ring. This compound is notable for its presence in various natural products and its importance in medicinal chemistry due to its diverse biological activities .
Mechanism of Action
Target of Action
1H-Indol-2-amine, also known as 2-Aminoindole, is a bioactive aromatic compound that contains the indole nucleus . This indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
The mode of action of 2-Aminoindole involves its interaction with its targets, leading to changes in their function. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .
Biochemical Pathways
Indole derivatives, including 2-Aminoindole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Aminoindole may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
The result of 2-Aminoindole’s action can be inferred from its biological activities. For instance, its antiviral activity suggests that it can inhibit viral replication . Its anti-inflammatory and analgesic activities suggest that it can reduce inflammation and pain . .
Biochemical Analysis
Biochemical Properties
1H-Indol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . Additionally, it can bind to specific receptors, altering their signaling pathways and leading to various physiological effects .
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can modulate the expression of genes involved in critical cellular functions, thereby affecting overall cell behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation, which in turn affects the biochemical pathways they regulate . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions at the molecular level contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells . For example, this compound has been shown to participate in the tryptophan metabolism pathway, where it can be converted into other bioactive compounds . These metabolic interactions contribute to the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . These subcellular interactions are crucial for understanding the compound’s precise biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indol-2-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . Another method includes the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system .
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indoles and other substituted derivatives.
Scientific Research Applications
1H-Indol-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Indol-2-amine is unique among indole derivatives due to its specific substitution pattern. Similar compounds include:
1H-Indole-3-amine: Differing by the position of the amino group, it has distinct biological activities and applications.
1H-Indole-2-carboxylic acid: This compound is an oxidation product of this compound and has different chemical properties and uses.
In comparison, this compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
1H-indol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDSEPNZDYMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56480-48-9 | |
Record name | Indolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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